4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
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Overview
Description
4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with phenyl, oxazole, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: This often involves the condensation of hydrazines with 1,3-dicarbonyl compounds.
Coupling reactions: The phenyl groups can be introduced via Suzuki or Heck coupling reactions.
Final assembly: The piperidine ring is then constructed and substituted with the previously synthesized moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings makes it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine analogs: Compounds with similar structures but different substituents.
Other piperidine derivatives: Compounds with a piperidine core but different functional groups.
Oxazole and pyrazole derivatives: Compounds featuring oxazole or pyrazole rings with various substitutions.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and aromatic groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
917925-50-9 |
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Molecular Formula |
C23H22N4O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-phenyl-2-[4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]-1,3-oxazole |
InChI |
InChI=1S/C23H22N4O/c1-2-4-18(5-3-1)21-16-25-22(28-21)23(10-12-24-13-11-23)20-8-6-17(7-9-20)19-14-26-27-15-19/h1-9,14-16,24H,10-13H2,(H,26,27) |
InChI Key |
PYSBSIPXLYEUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=NC=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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